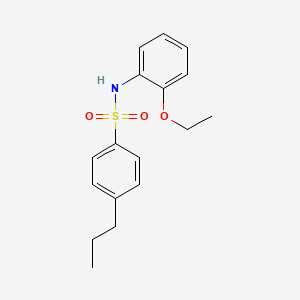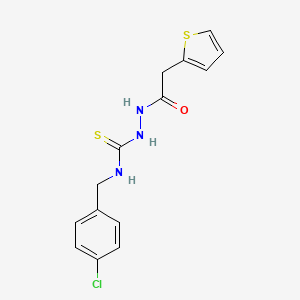![molecular formula C14H19Cl2NO B5884792 1-[2-(2,3-dichlorophenoxy)ethyl]azepane](/img/structure/B5884792.png)
1-[2-(2,3-dichlorophenoxy)ethyl]azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2,3-dichlorophenoxy)ethyl]azepane, also known as DPA, is a chemical compound that belongs to the family of azepanes. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPA is known to exhibit various biochemical and physiological effects, making it an interesting compound for researchers to study.
作用機序
The mechanism of action of 1-[2-(2,3-dichlorophenoxy)ethyl]azepane is not fully understood. However, it is known to act as a dopamine receptor antagonist, which may be responsible for its potential applications in the treatment of Parkinson's disease. This compound is also known to inhibit the activity of acetylcholinesterase, which may be responsible for its potential applications in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
This compound exhibits various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. This compound has also been shown to have neuroprotective effects, which may be responsible for its potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
1-[2-(2,3-dichlorophenoxy)ethyl]azepane has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It is also stable and has a long shelf life, which makes it easy to store and transport. However, this compound also has some limitations for lab experiments. It is toxic and must be handled with care. It is also expensive, which may limit its use in some experiments.
将来の方向性
There are several future directions for the study of 1-[2-(2,3-dichlorophenoxy)ethyl]azepane. One direction is to further explore its potential applications in the treatment of neurodegenerative diseases. Another direction is to study its potential use as a pesticide and insecticide. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is known to exhibit various biochemical and physiological effects, making it an interesting compound for researchers to study. This compound has potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. It also has potential use as a pesticide and insecticide. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
合成法
The synthesis method of 1-[2-(2,3-dichlorophenoxy)ethyl]azepane involves the reaction of 2,3-dichlorophenol with ethylene oxide, followed by the reaction of the resulting product with azepane. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The synthesis of this compound has been extensively studied, and various methods have been developed to improve the yield and purity of the compound.
科学的研究の応用
1-[2-(2,3-dichlorophenoxy)ethyl]azepane has been extensively studied for its potential applications in scientific research. It is known to exhibit various biochemical and physiological effects, making it an interesting compound for researchers to study. This compound has been studied for its potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a pesticide and insecticide.
特性
IUPAC Name |
1-[2-(2,3-dichlorophenoxy)ethyl]azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO/c15-12-6-5-7-13(14(12)16)18-11-10-17-8-3-1-2-4-9-17/h5-7H,1-4,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZBCRRXERKDFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCOC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(5-ethyl-2-thienyl)methylene]-2-isobutyl-4-quinolinecarbohydrazide](/img/structure/B5884712.png)
![4-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5884720.png)
![{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5884735.png)
![ethyl 2-[(3,4-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5884748.png)
![5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5884749.png)

![3,4-dimethoxybenzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5884762.png)

![N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-furamide](/img/structure/B5884785.png)

![4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5884800.png)
![4-chloro-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5884807.png)
![methyl 2-[(3,5-dimethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5884809.png)
